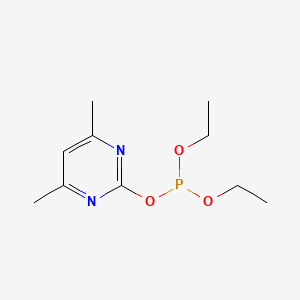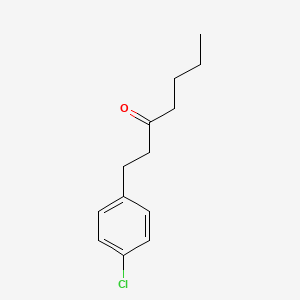
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol in the presence of a catalyst.
Attachment of the hexyl linker: The hexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Coupling with the purine derivative: The final step involves coupling the acridine derivative with a purine derivative, such as 6-amino-9H-purine, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Molecular Biology: Used as a fluorescent probe for studying nucleic acid interactions.
Pharmacology: Explored for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound may also induce the formation of reactive oxygen species, leading to oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Acridinamine derivatives: Compounds with similar acridine cores but different substituents.
Purine derivatives: Compounds with similar purine moieties but different linkers or functional groups.
Uniqueness
The uniqueness of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
Eigenschaften
CAS-Nummer |
103061-94-5 |
|---|---|
Molekularformel |
C25H26ClN7O |
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
N-[6-(6-aminopurin-9-yl)hexyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C25H26ClN7O/c1-34-17-7-9-20-19(13-17)22(18-8-6-16(26)12-21(18)32-20)28-10-4-2-3-5-11-33-15-31-23-24(27)29-14-30-25(23)33/h6-9,12-15H,2-5,10-11H2,1H3,(H,28,32)(H2,27,29,30) |
InChI-Schlüssel |
HRGAMUBCOMXLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C(N=CN=C54)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


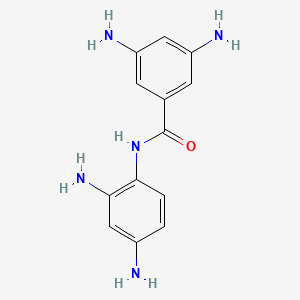
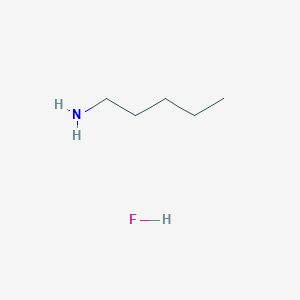
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

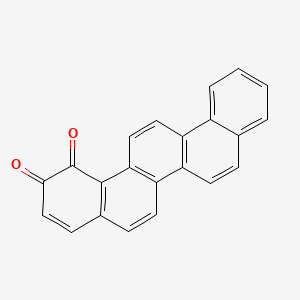
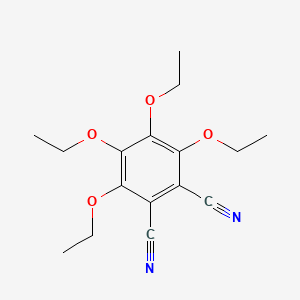
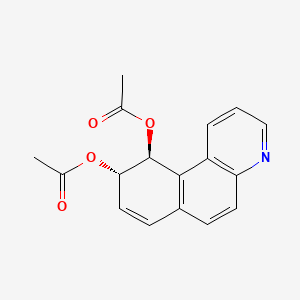
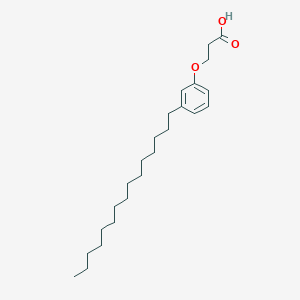
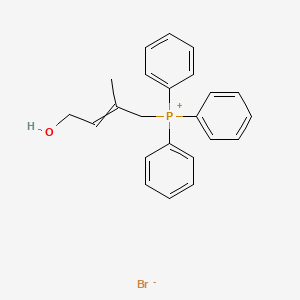

![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
